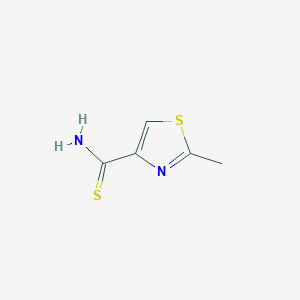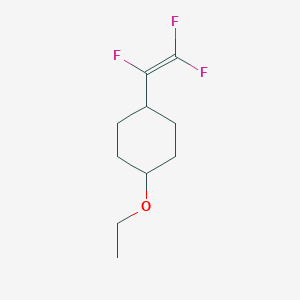
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, also known as EFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCH is a cyclohexane derivative that contains a trifluorovinyl group, making it a highly reactive molecule with unique properties.
科学的研究の応用
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a building block to synthesize complex molecules due to its high reactivity and unique functional group. In material science, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with desirable properties, such as high thermal stability and electrical conductivity. In medicinal chemistry, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
作用機序
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can reduce inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been reported to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in lab experiments is its high reactivity and unique functional group, which allows for the synthesis of complex molecules and polymers with desirable properties. However, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is also highly reactive and can be hazardous if not handled properly. Therefore, caution should be taken when working with 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in the lab.
将来の方向性
There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with specific properties, such as biodegradability and biocompatibility, for various applications, including drug delivery and tissue engineering.
Conclusion
In conclusion, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is a highly reactive cyclohexane derivative with unique properties that has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of COX-2, making it a potential therapeutic agent for the treatment of inflammatory diseases. While 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has several advantages for lab experiments, caution should be taken when handling it due to its high reactivity. There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, including the optimization of the synthesis method and the investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases.
合成法
The synthesis of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane involves the reaction of cyclohexene with trifluoroacetaldehyde ethyl hemiacetal in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium ethoxide to obtain 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in high yield and purity. This method has been optimized to produce 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane on a large scale, making it readily available for scientific research.
特性
CAS番号 |
174771-58-5 |
|---|---|
製品名 |
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane |
分子式 |
C10H15F3O |
分子量 |
208.22 g/mol |
IUPAC名 |
1-ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane |
InChI |
InChI=1S/C10H15F3O/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h7-8H,2-6H2,1H3 |
InChIキー |
JESQCPAUPDSGDG-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(CC1)C(=C(F)F)F |
正規SMILES |
CCOC1CCC(CC1)C(=C(F)F)F |
同義語 |
Cyclohexane, 1-ethoxy-4-(trifluoroethenyl)-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)

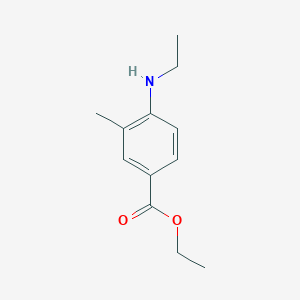


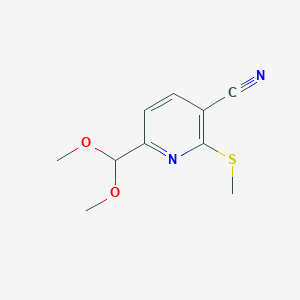

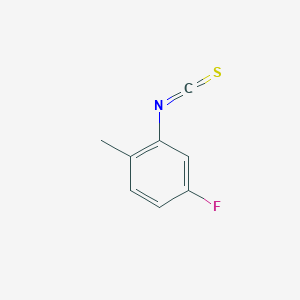
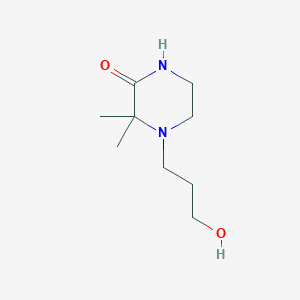
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)

![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)
